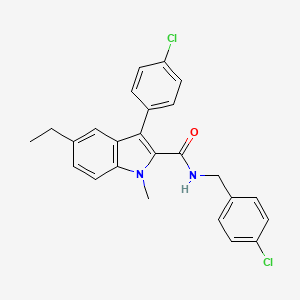![molecular formula C17H10Br2Cl2N2O4S2 B10873106 4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(3,5-dibromopyridin-2-yl)benzenesulfonamide](/img/structure/B10873106.png)
4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(3,5-dibromopyridin-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-CHLORO-N~1~-[(4-CHLOROPHENYL)SULFONYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[(4-CHLOROPHENYL)SULFONYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves multiple steps. One common approach starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to obtain the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final sulfonamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-CHLORO-N~1~-[(4-CHLOROPHENYL)SULFONYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)-1-BENZENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-CHLORO-N~1~-[(4-CHLOROPHENYL)SULFONYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-CHLORO-N~1~-[(4-CHLOROPHENYL)SULFONYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity . This inhibition can disrupt essential biological processes in microorganisms, leading to their death or growth inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-chlorophenyl)sulfone: Another sulfonamide compound with similar antibacterial properties.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A related compound with antiviral activity.
Uniqueness
4-CHLORO-N~1~-[(4-CHLOROPHENYL)SULFONYL]-N~1~-(3,5-DIBROMO-2-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to its combination of multiple halogen atoms and a sulfonamide group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C17H10Br2Cl2N2O4S2 |
|---|---|
Peso molecular |
601.1 g/mol |
Nombre IUPAC |
4-chloro-N-(4-chlorophenyl)sulfonyl-N-(3,5-dibromopyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H10Br2Cl2N2O4S2/c18-11-9-16(19)17(22-10-11)23(28(24,25)14-5-1-12(20)2-6-14)29(26,27)15-7-3-13(21)4-8-15/h1-10H |
Clave InChI |
MMSASHYLCFNFPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)N(C2=C(C=C(C=N2)Br)Br)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10873024.png)
![7,8-dimethoxy-2-(naphthalen-1-yl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10873029.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10873035.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10873050.png)

![2-{[5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10873058.png)
![2-({4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(quinolin-2-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B10873075.png)
![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-({[(1E)-1-(4-methoxyphenyl)ethylidene]amino}oxy)acetohydrazide](/img/structure/B10873076.png)
![2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10873091.png)
![N-({2-[(6-oxo-1,6-dihydropyridazin-3-yl)carbonyl]hydrazinyl}carbonothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B10873094.png)
![4-[2-(4-methyl-3,6-dioxo-2-phenyl-1,2,3,6-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]benzenesulfonamide](/img/structure/B10873098.png)
![2-({[(4-Propoxyphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10873102.png)
![2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10873104.png)
